N-ethyl-N,1-diphenylmethanesulfonamide
Description
N-Ethyl-N,1-diphenylmethanesulfonamide is a sulfonamide derivative characterized by a sulfonamide core (-SO₂NH-) with an ethyl group (C₂H₅) and two phenyl groups (C₆H₅) attached to the nitrogen and methane carbon, respectively. Sulfonamides are renowned for their versatility in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
N-ethyl-N,1-diphenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-16(15-11-7-4-8-12-15)19(17,18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUUEKGOSRVEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-N,1-diphenylmethanesulfonamide typically involves the reaction of diphenylmethanesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Diphenylmethanesulfonyl chloride+Ethylamine→this compound+HCl
Chemical Reactions Analysis
N-ethyl-N,1-diphenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-ethyl-N,1-diphenylmethanesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-ethyl-N,1-diphenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group in the compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares N-ethyl-N,1-diphenylmethanesulfonamide with key analogs from the evidence, emphasizing substituent variations and their implications:
Key Observations :
- Conversely, electron-donating groups (e.g., methoxy in ) may stabilize charge distribution in aromatic systems.
- Steric Effects : Bulky substituents like phenylethyl () or bicyclic frameworks () influence molecular conformation and interaction with biological targets.
- Aromatic Systems : Naphthalene derivatives () exhibit extended conjugation, which can enhance UV absorption or π-π stacking in materials science.
Physicochemical Properties
While direct data on this compound is unavailable, comparisons with fluorinated analogs (e.g., density of 1.41 g/cm³ in ) suggest that non-fluorinated sulfonamides likely have lower densities. Substituent polarity (e.g., nitro vs. methyl) also affects solubility and melting points.
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